

# (4-Bromophenyl) methanesulfonate molecular weight

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name:	(4-Bromophenyl) methanesulfonate
CAS No.:	68574-35-6
Cat. No.:	B1621078

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Topic: **(4-Bromophenyl) Methanesulfonate**: Physicochemical Profile, Synthesis, and Application in Drug Discovery Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Process Scientists

## Executive Summary

**(4-Bromophenyl) methanesulfonate** (CAS: 68574-35-6) represents a critical "pseudohalide" building block in modern medicinal chemistry. While its molecular weight of 251.10 g/mol defines its stoichiometry, its value lies in its dual-reactivity profile. It serves as a stable, crystalline alternative to volatile aryl triflates and a cost-effective electrophile for palladium-catalyzed cross-coupling reactions. This guide dissects the compound's core properties, provides a self-validating synthesis protocol, and details its utility in high-throughput lead optimization.

## Physicochemical Core Profile

The precise characterization of **(4-Bromophenyl) methanesulfonate** is fundamental for accurate stoichiometric calculations in cross-coupling workflows.

Property	Value / Description
Chemical Name	(4-Bromophenyl) methanesulfonate
CAS Number	68574-35-6
Molecular Formula	C <sub>7</sub> H <sub>7</sub> BrO <sub>3</sub> S
Molecular Weight	251.10 g/mol
Physical State	White to off-white crystalline solid
Melting Point	63–65 °C (Lit.) <sup>[1]</sup>
Solubility	Soluble in DCM, EtOAc, THF, DMSO; Insoluble in water
Leaving Group Ability	Mesylate (-OMs) < Tosylate (-OTs) < Triflate (-OTf)

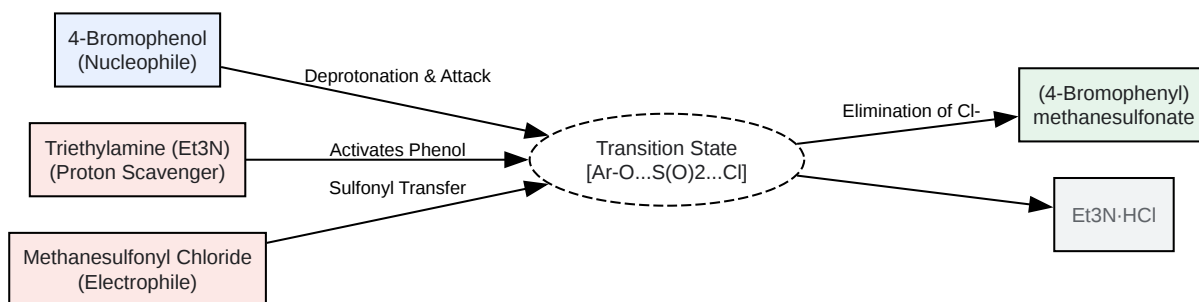
Causality in Drug Design: The molecular weight of 251.10 g/mol is sufficiently low to allow this moiety to serve as a fragment in Fragment-Based Drug Discovery (FBDD). The presence of the bromine atom (Ar-Br) and the mesylate group (Ar-OMs) creates a "bifunctional electrophile." Under controlled conditions, the Ar-OMs bond is chemically distinct from the Ar-Br bond, allowing for orthogonal functionalization—a crucial strategy in library synthesis.

## Synthetic Pathway & Mechanism

The synthesis of **(4-Bromophenyl) methanesulfonate** is a classic nucleophilic substitution at sulfur. However, process control is vital to prevent hydrolysis or bis-sulfonylation impurities.

## Reaction Mechanism (Graphviz)

The following diagram illustrates the base-mediated sulfonyl transfer mechanism.



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Caption: Nucleophilic substitution mechanism where the phenoxide anion attacks the electrophilic sulfur of methanesulfonyl chloride.

## Self-Validating Synthesis Protocol

Objective: Synthesis of 10.0 g of **(4-Bromophenyl) methanesulfonate**.

Reagents:

- 4-Bromophenol (1.0 equiv)
- Methanesulfonyl chloride (MsCl) (1.2 equiv)
- Triethylamine (Et<sub>3</sub>N) (1.5 equiv)[2]
- Dichloromethane (DCM) [Anhydrous][2]

Step-by-Step Methodology:

- **Setup:** Charge a flame-dried 250 mL round-bottom flask with 4-Bromophenol (6.9 g, 40 mmol) and anhydrous DCM (100 mL). Add a magnetic stir bar and cool to 0 °C using an ice bath. Reasoning: Cooling controls the exotherm of the sulfonyl transfer, preventing impurity formation.
- **Base Addition:** Add Et<sub>3</sub>N (8.4 mL, 60 mmol) dropwise. The solution may darken slightly.

- Electrophile Addition: Add MsCl (3.7 mL, 48 mmol) dropwise over 15 minutes. Critical Control Point: Rapid addition can lead to localized overheating and hydrolysis.
- Reaction: Remove the ice bath and stir at room temperature (25 °C) for 2 hours.
- Validation (TLC): Spot the reaction mixture against starting phenol (Eluent: 20% EtOAc/Hexanes). The product (Rf ~0.5) should be distinct from the phenol (Rf ~0.3).
- Workup: Quench with water (50 mL). Wash the organic layer with 1M HCl (to remove excess Et<sub>3</sub>N), followed by sat. NaHCO<sub>3</sub> and brine.[2] Dry over Na<sub>2</sub>SO<sub>4</sub>. [2]
- Isolation: Concentrate in vacuo to yield a white solid. Recrystallize from EtOH/Hexanes if purity is <98%.

## Analytical Characterization

To ensure the identity of the synthesized core, compare analytical data against these standard values.

### Proton NMR (<sup>1</sup>H NMR)

- Solvent: CDCl<sub>3</sub> (7.26 ppm reference)
- Aryl Region (AA'BB' System):
  - δ 7.50 ppm (d, J=8.8 Hz, 2H): Protons ortho to Bromine (deshielded by halogen).
  - δ 7.15 ppm (d, J=8.8 Hz, 2H): Protons ortho to Sulfonate (shielded relative to Br-ortho).
- Alkyl Region:
  - δ 3.15 ppm (s, 3H): Methyl group of the mesylate (-SO<sub>2</sub>CH<sub>3</sub>). Note: This singlet is diagnostic. If it appears <3.0 ppm, suspect hydrolysis to free sulfonic acid or methyl ester impurities.

### Mass Spectrometry (MS)

- Ionization: ESI+ or EI.

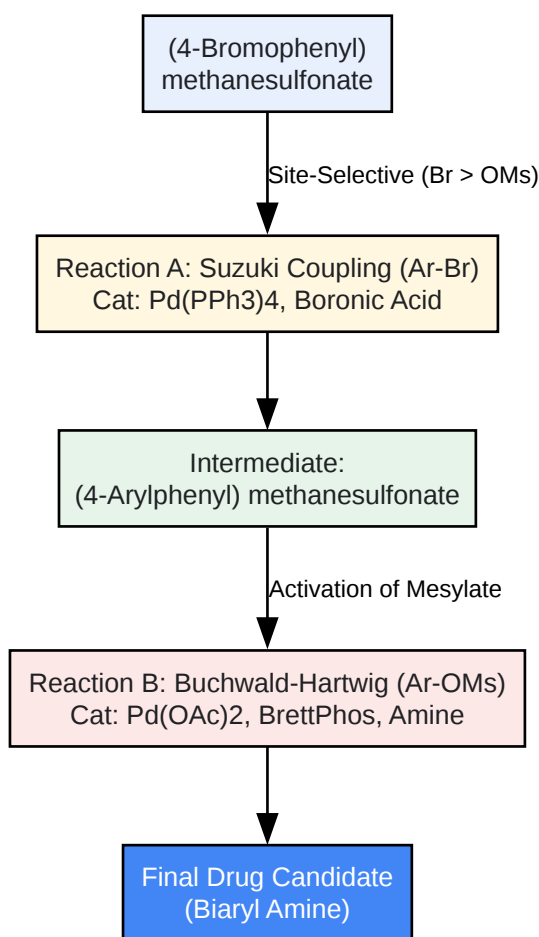
- Parent Ion:  $[M]^+$  or  $[M+H]^+$  is often weak for sulfonates.
- Pattern: Look for the characteristic 1:1 isotopic ratio of  $^{79}\text{Br}$  and  $^{81}\text{Br}$ .
  - Peaks at  $m/z$  250 and 252 confirm the presence of one bromine atom.

## Applications in Drug Discovery

**(4-Bromophenyl) methanesulfonate** is a versatile electrophile. Unlike triflates, which are hydrolytically unstable, mesylates are robust enough for benchtop handling but reactive enough for Pd-catalyzed cross-coupling when activated by electron-rich phosphine ligands (e.g., BrettPhos, XPhos).

## Orthogonal Cross-Coupling Workflow

The compound allows for sequential functionalization.[3] The Ar-Br bond is generally more reactive than the Ar-OMs bond in standard Suzuki couplings, allowing chemoselective derivatization.



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Caption: Chemoselective workflow utilizing the reactivity difference between Aryl-Bromide and Aryl-Mesylate.

## Key Reaction Classes

- Suzuki-Miyaura Coupling: Coupling with aryl boronic acids. Aryl mesylates require bulky, electron-rich ligands (e.g., CM-Phos) to facilitate the oxidative addition step, which is the rate-determining step for sulfonates.
- Buchwald-Hartwig Amination: Fors et al. demonstrated that BrettPhos allows for the efficient amination of aryl mesylates, converting the sulfonate moiety into an aniline derivative [1].

## Safety & Handling

- **Genotoxicity Warning:** While aryl mesylates are generally stable, alkyl mesylates (e.g., methyl methanesulfonate, a potential impurity if MeOH is used) are potent DNA alkylating agents and known genotoxins.
- **Handling:** Always handle in a fume hood. Wear nitrile gloves.
- **Storage:** Store under inert atmosphere (Nitrogen/Argon) at room temperature. Moisture can slowly hydrolyze the sulfonate ester to 4-bromophenol (corrosive) and methanesulfonic acid (corrosive).

## References

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## Sources

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- To cite this document: BenchChem. [(4-Bromophenyl) methanesulfonate molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1621078/docs#4-bromophenyl-methanesulfonate-molecular-weight\]](https://www.benchchem.com/product/b1621078/docs#4-bromophenyl-methanesulfonate-molecular-weight)

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